N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14(23)15-5-9-17(10-6-15)22-19(24)13-21-27(25,26)18-11-7-16(8-12-18)20(2,3)4/h5-12,21H,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWPUIFPMYLBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:
Sulfonamidation: The reaction of the acetylated phenyl compound with a sulfonamide derivative.
Amidation: The final step involves the formation of the amide bond between the acetylphenyl and sulfonamido groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H21NO3S
- Molecular Weight : 331.43 g/mol
- IUPAC Name : N-(4-acetylphenyl)-2-(4-tert-butylbenzenesulfonamido)acetamide
The compound's structure features an acetyl group and a sulfonamide moiety, contributing to its biological activity and functional properties.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics or antimicrobial agents.
- Case Study : A study on sulfonamide derivatives demonstrated that modifications to the sulfonamide group can enhance antibacterial activity against resistant strains of bacteria. The incorporation of the acetylphenyl group may further improve efficacy by altering pharmacokinetics and bioavailability.
Biological Research
This compound has been utilized in biological assays to study enzyme inhibition and receptor interactions. Its structural features allow it to interact with various biological targets.
- Case Study : Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer progression. This compound could be evaluated for its ability to inhibit these enzymes, potentially leading to new cancer therapies.
Material Sciences
The compound's unique chemical properties make it suitable for applications in polymer chemistry and materials science. It can be used as a building block for synthesizing novel polymers with desirable mechanical and thermal properties.
- Data Table: Properties of Related Polymers
| Polymer Type | Application Area | Key Properties |
|---|---|---|
| Sulfonamide-based Polymers | Drug delivery systems | Biocompatibility, controlled release |
| Acetylated Polymers | Coatings | Improved adhesion, chemical resistance |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate acetylated phenolic compounds with sulfonamide derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE involves:
Molecular Targets: Enzymes or receptors in microbial cells.
Pathways: Inhibition of enzyme activity or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Acetylphenyl)sulfonamide: Lacks the tert-butyl group but shares similar chemical properties.
Uniqueness
N-(4-ACETYLPHENYL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both acetyl and tert-butyl groups, which may enhance its stability and biological activity compared to simpler sulfonamides.
Biological Activity
N-(4-Acetylphenyl)-2-(4-tert-butylbenzenesulfonamido)acetamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and safety.
- Molecular Formula : C₁₉H₂₃N₃O₃S
- CAS Number : 301157-92-6
- Molecular Weight : 357.47 g/mol
The compound features an acetyl group and a sulfonamide moiety, which are known to influence its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : It acts on pain pathways, potentially through modulation of the cyclooxygenase (COX) enzymes, similar to other acetaminophen derivatives.
- Antipyretic Activity : Research indicates its effectiveness in lowering fever, likely through central mechanisms affecting the hypothalamus.
In Vitro Studies
In vitro studies using cell lines have demonstrated that this compound can reduce the production of inflammatory mediators such as TNF-alpha and IL-6. These findings suggest a potential for use in conditions characterized by excessive inflammation.
In Vivo Studies
Animal models have been utilized to assess the analgesic and anti-inflammatory effects of this compound. For instance:
- Model : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in paw swelling was observed, indicating strong anti-inflammatory activity.
Case Study 1: Analgesic Efficacy
A study conducted on a cohort of mice demonstrated that administration of this compound resulted in a notable decrease in pain responses compared to control groups treated with saline. This suggests its potential as a non-opioid analgesic alternative.
Case Study 2: Safety Profile
Toxicological assessments have shown that while the compound exhibits beneficial effects, it also poses some risks for skin irritation and allergic reactions, as indicated by various safety data sheets. Long-term studies are required to fully understand its safety profile.
Comparative Analysis with Related Compounds
| Compound Name | Anti-inflammatory Activity | Analgesic Efficacy | Antipyretic Activity | Safety Profile |
|---|---|---|---|---|
| This compound | High | Moderate | High | Skin irritant |
| Acetaminophen | Moderate | High | High | Generally safe at recommended doses |
| Ibuprofen | High | High | Moderate | Gastrointestinal side effects |
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-acetylphenyl)-2-(4-tert-butylbenzenesulfonamido)acetamide?
Answer: The synthesis typically involves multi-step organic reactions. A common approach is sulfonamide coupling, where 4-tert-butylbenzenesulfonyl chloride reacts with a primary amine intermediate (e.g., 2-amino-N-(4-acetylphenyl)acetamide) under basic conditions (e.g., triethylamine or K₂CO₃). Solvents like dichloromethane or DMF are used, and reactions are monitored via TLC. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR (¹H and ¹³C): Assigns proton and carbon environments, confirming the acetylphenyl and tert-butylbenzene sulfonamide moieties.
- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Cross-validation using multiple techniques minimizes misassignment risks .
Q. How can researchers assess the solubility of this compound for in vitro assays?
Answer: Use a stepwise solubility screen:
Test in polar (water, DMSO) and non-polar solvents (ethanol, acetonitrile).
Quantify via UV-Vis spectroscopy at λmax (determined experimentally).
Report results as mg/mL or molarity, noting temperature and pH. Solubility in DMSO (>10 mM) is typical for stock solutions in biological assays .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the reaction?
Answer: Key factors include:
- Catalyst and Solvent: Use KI as a catalyst in polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Temperature Control: Maintain 60–80°C for exothermic steps.
- Purification: Optimize column chromatography gradients (e.g., hexane/ethyl acetate) to reduce losses. In one study, yield improved from 54% to 82% by adjusting the amine-to-sulfonyl chloride ratio and reaction time .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
Answer: The tert-butyl group:
- Enhances Lipophilicity: Increases LogP, improving membrane permeability (relevant for bioavailability).
- Reduces Crystal Symmetry: Bulky substituents disrupt packing, lowering melting points (e.g., 75–84°C in analogs) .
- Stabilizes Sulfonamide Conformation: Steric effects restrict rotation, potentially enhancing target binding .
Q. What computational methods predict the compound’s bioactivity?
Answer:
- Molecular Docking: Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets).
- QSAR Modeling: Correlate substituent effects (e.g., tert-butyl size) with activity using descriptors like LogP and polar surface area.
- MD Simulations: Assess stability of ligand-receptor complexes over time. Studies on analogs show IC₅₀ values linked to electronic properties of substituents .
Q. How are impurities identified and quantified during synthesis?
Answer:
Q. What in vitro assays evaluate the compound’s biological activity?
Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
- Cell Viability Assays: Test cytotoxicity (e.g., MTT assay) in relevant cell lines.
- Binding Studies: Use SPR or ITC to determine dissociation constants (Kd). For analogs, IC₅₀ values range from 41–45 µM in kinase inhibition studies .
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
Answer:
- Synthetic Modulation: Prepare derivatives with varied substituents (e.g., halogen, methoxy) on the phenyl rings.
- Biological Testing: Compare IC₅₀, LogP, and solubility across derivatives.
- Statistical Analysis: Use PCA or PLS regression to identify key molecular descriptors. For example, electron-withdrawing groups on the acetylphenyl ring enhance enzyme inhibition in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
